
2-(Chloromethyl)-3,5-difluoropyridine
概要
説明
The description of a chemical compound includes its molecular formula, IUPAC name, and other identifiers like CAS number. It also includes its appearance and where it is commonly found or used .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular structure. It includes the spatial arrangement of atoms, the type and length of bonds, and the compound’s stereochemistry .Chemical Reactions Analysis
This involves identifying the chemical reactions the compound undergoes. It includes studying the reagents and conditions of the reactions, as well as the products formed .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. Physical properties include melting point, boiling point, and solubility. Chemical properties include reactivity and stability .科学的研究の応用
Synthesis of Fine or Special Chemicals
Chloromethyl substituted aromatic compounds, such as 2-(Chloromethyl)-3,5-difluoropyridine, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals . They are used in the synthesis of a wide range of chemicals, contributing to the diversity and complexity of chemical products.
Pharmaceutical Applications
These compounds are also crucial in the pharmaceutical industry . They can be used in the synthesis of various pharmaceuticals, playing a significant role in the development of new drugs and treatments.
Polymer Science
In the field of polymer science, chloromethyl compounds are used in the modification of polymers. For instance, they can be used in the amination of poly(oxy(2,2-bis-chloromethyl-trimethylene)) to form amino derivatives, leading to various polymeric applications.
Organic Synthesis
Chloromethyl compounds are used in organic synthesis . They can be used in the chloromethylation of aromatic compounds, which is a key step in the synthesis of many organic compounds .
Catalysts in Chemical Reactions
Chloromethyl compounds can act as catalysts in chemical reactions . For example, they can be used in the chloromethylation of aromatic hydrocarbons, enhancing the reaction rate and making the process more efficient .
Environmental Applications
Due to their reactivity, chloromethyl compounds can be used in environmental applications. They can be used in the development of environmentally friendly catalysts, which are active under mild conditions .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-3,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRQVTCCNSHPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3,5-difluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



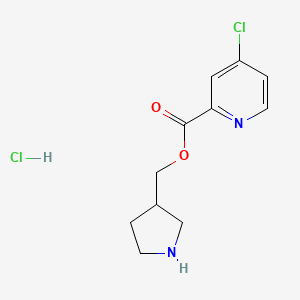
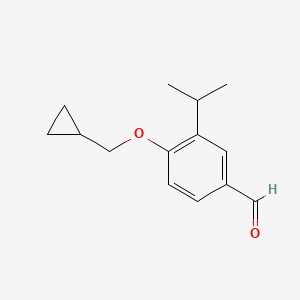
![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)
![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)
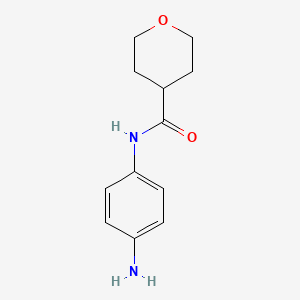
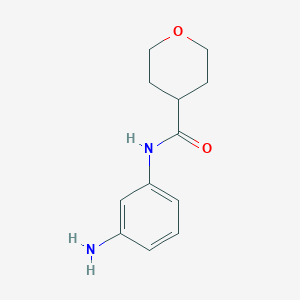


![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)
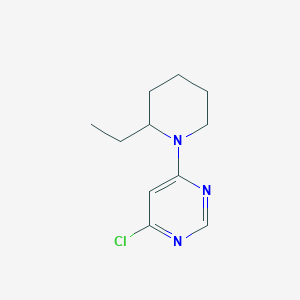
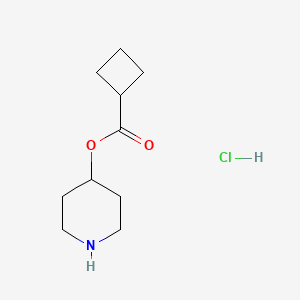
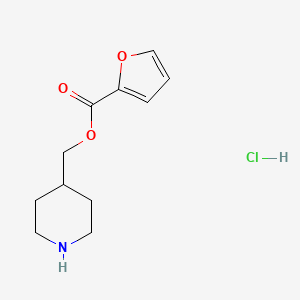
![4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394800.png)
![4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394801.png)